Cas no 882-33-7 (Phenyl disulfide)

Phenyl disulfide is an organic compound consisting of two sulfur atoms bonded to adjacent carbon atoms in a benzene ring. Its key advantages lie in its versatility as a precursor for the synthesis of various pharmaceuticals and agrochemicals, exhibiting excellent stability and reactivity.
Phenyl disulfide structure
Phenyl disulfide structure
商品名:Phenyl disulfide
CAS番号:882-33-7
MF:C12H10S2
メガワット:218.337800502777
MDL:MFCD00003065
CID:40189
PubChem ID:13436

Phenyl disulfide 化学的及び物理的性質

名前と識別子

    • AKOS 94361
    • BIPHENYL DISULFIDE
    • DIPHENYL DISULFIDE
    • DIPHENYL DISULPHIDE
    • DIPHENYLDISULPIDE
    • FEMA 3225
    • PHENYL DISULFIDE
    • PHENYL DISULPHIDE
    • (Phenyldisulfanyl)benzene
    • Disulfide,diphenyl
    • dlphenyldisulfide
    • USAF e-1
    • phenyldithiobenzene
    • DIPHENTYL DISULFIDE
    • 1,1'-Dithiobisbenzene
    • 4,4'-Dithiobis(benzene)
    • Diphenyl persulfide
    • NSC 2689
    • disulfide diphenyl
    • 1,2-diphenyldisulfane
    • Disulfide, diphenyl
    • diphenyldisulfide
    • 1,1'-dithiodibenzene
    • Phenyldisulfide
    • diphenyldisulphide
    • FEMA No. 3225
    • Phenyl disulfide, 99%
    • 1,1'-disulfanediyldibenzene
    • MLS000069663
    • NSC2689
    • GUUVPOWQJOLRAS-UHFFFAOYSA-N
    • 7P54H519IJ
    • SMR000059177
    • phenyi
    • Diphenyl disulfide (ACI)
    • Phenyl disulfide (8CI)
    • 1,1′-Dithiodibenzene
    • DPDS
    • Phenyl disulfide,99%
    • Phenyl disulfide
    • MDL: MFCD00003065
    • インチ: 1S/C12H10S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
    • InChIKey: GUUVPOWQJOLRAS-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1)SC1C=CC=CC=1
    • BRN: 639794

計算された属性

  • せいみつぶんしりょう: 218.02200
  • どういたいしつりょう: 218.022392
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 50.6
  • 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.353
  • ゆうかいてん: 58-60 °C (lit.)
  • ふってん: 191-192 ºC
  • フラッシュポイント: 310°C
  • 屈折率: 1,441-1,444
  • ようかいど: xylene: soluble3%, clear, colorless to yellow
  • すいようせい: Insoluble in water.
  • あんていせい: Stable. Incompatible with strong oxidizing agents, strong bases.
  • PSA: 50.60000
  • LogP: 4.48600
  • ようかいせい: エタノール、ベンゼン、エーテルに溶け、水に溶けない。
  • FEMA: 3225 | PHENYL DISULFIDE

Phenyl disulfide セキュリティ情報

  • 記号: GHS07 GHS09
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335,H400
  • 警告文: P261,P273,P305+P351+P338
  • 危険物輸送番号:UN 3335
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38-50/53
  • セキュリティの説明: S26-S37/39
  • 福カードFコード:13
  • RTECS番号:SS6825000
  • 危険物標識: Xi
  • 危険レベル:9
  • ちょぞうじょうけん:Sealed in dry,Room Temperature(BD125827)
  • リスク用語:R36/37/38
  • 包装グループ:III
  • TSCA:T

Phenyl disulfide 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Phenyl disulfide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-250693A-50g
Phenyl disulfide,
882-33-7 ≥97%
50g
¥286.00 2023-09-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0167-500G
Diphenyl Disulfide
882-33-7 >99.0%(GC)
500g
¥1290.00 2024-04-15
Apollo Scientific
OR0792-25g
Diphenyl disulphide
882-33-7
25g
£55.00 2023-09-01
Apollo Scientific
OR0792-100g
Diphenyl disulphide
882-33-7
100g
£80.00 2023-09-01
Ambeed
A306142-5g
1,2-Diphenyldisulfane
882-33-7 95%
5g
$11.0 2025-02-22
Enamine
EN300-20703-0.25g
(phenyldisulfanyl)benzene
882-33-7 95.0%
0.25g
$19.0 2025-02-19
Enamine
EN300-20703-0.05g
(phenyldisulfanyl)benzene
882-33-7 95.0%
0.05g
$19.0 2025-02-19
Oakwood
002923-5g
Diphenyl disulfide
882-33-7 98%
5g
$10.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P34660-25g
1,2-Diphenyldisulfane
882-33-7
25g
¥76.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
169021-10G
Phenyl disulfide
882-33-7
10g
¥240.43 2023-12-10

Phenyl disulfide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium azide
リファレンス
Formation of sulfur-sulfur bonds by nucleophilic attack on sulfenyl halides and thiocyanates
Chaudri, Tanweer A., Pakistan Journal of Scientific and Industrial Research, 1976, 19(1), 1-3

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Potassium sulfide Catalysts: 1,10-Phenanthroline ,  Iron oxide (Fe2O3) Solvents: Dimethylformamide ;  3.5 h, 120 °C
リファレンス
Magnetic iron oxide nanoparticles/K2S: a simple and scale-up method for the direct synthesis of symmetrical disulfides from aryl halides
Soleiman-Beigi, Mohammad; et al, Journal of the Iranian Chemical Society, 2018, 15(7), 1545-1550

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Reaction of α-keto sulfoxides with hydrogen chloride and trichloroacetic acid
Wakui, Toshimitsu; et al, Bulletin of the Chemical Society of Japan, 1978, 51(10), 3081-2

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium thiosulfate ,  Oxygen Catalysts: Molybdate(3-), chromatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Toluene ,  Water ;  24 h, 100 °C
リファレンス
Transformation of arylboronic acids with sodium thiosulfate into organodisulfides catalyzed by a recyclable polyoxometalate-based Cr(III) catalyst
Li, Huiyi; et al, Green Chemistry, 2021, 23(16), 6059-6064

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Sulfur Catalysts: Triaqua[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]][μ3-[1,3,5-benzenetricarbox… Solvents: Water ,  Polyethylene glycol bis(2-aminoethyl) ether ;  7.5 h, 130 °C
リファレンス
The direct synthesis of symmetrical disulfides and diselenides by metal-organic framework MOF-199 as an efficient heterogenous catalyst
Soleiman-Beigi, Mohammad; et al, RSC Advances, 2015, 5(106), 87564-87570

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Iron
リファレンス
Novel deoxygenation of thiosulfonates and sulfoxides with reduced iron
Fujisawa, Tamotsu; et al, Chemistry Letters, 1973, (12), 1241-2

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Acetonitrile
1.2 Reagents: Tungsten hexachloride
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Efficient deoxygenation of sulfoxides to thioethers and reductive coupling of sulfonyl chlorides to disulfides with tungsten hexachloride
Firouzabadi, Habib; et al, Synthesis, 1999, (3), 500-502

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  Tetrabutylammonium iodide ;  10 min, rt → 70 °C; 10 min, 70 °C; 70 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Microwave-assisted regioselective sulfenylation of indoles under solvent- and metal-free conditions
Rahaman, Rajjakfur; et al, RSC Advances, 2016, 6(23), 18929-18935

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt Catalysts: Copper(2+) 1,3,5-benzenetricarboxylate (2:3) Solvents: Dimethylformamide ;  4 h, 100 °C
リファレンス
Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides
Soleiman-Beigi, Mohammad; et al, Scientific Reports, 2022, 12(1),

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  S8 Catalysts: Cupric acetate Solvents: Polyethylene glycol ;  7 h, 80 °C
リファレンス
Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source
Rostami, Abed; et al, Synthesis, 2017, 49(22), 5025-5038

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide ,  Diethyl phosphate Catalysts: Triphenylphosphine ,  Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium Solvents: N-Methyl-2-pyrrolidone ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  rt; 24 h, 5 bar, 110 °C; 110 °C → rt
1.2 Reagents: Water ;  rt
リファレンス
Carbonylative Synthesis of 3-Substituted Thiochromenones via Rhodium-Catalyzed [3 + 2 + 1] Cyclization of Different Aromatic Sulfides, Alkynes, and Carbon Monoxide
Zhu, Fengxiang; et al, Journal of Organic Chemistry, 2018, 83(21), 13612-13617

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Copper(II) triflate Solvents: 1,4-Dioxane
リファレンス
A method for the synthesis of alkynyl phenyl sulfides from alkynyltrimethylsilanes. A novel, efficient synthesis of the thienamycin intermediate from 3(R)-hydroxybutyric acid
Miyachi, Nobuhide; et al, Journal of Organic Chemistry, 1990, 55(7), 1975-6

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Benzene ;  1 h, 80 °C
リファレンス
Integration of a Four-Step Reaction into One-Pot under the Coexistence of Silica-Gel-Supported Acid and Base Reagents: Synthesis of Benzo- and Naphthothiophenes Using NaHSO4/SiO2 and Na2CO3/SiO2
Hayakawa, Mamiko; et al, Synthesis, 2019, 51(12), 2572-2578

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Copper bromide (CuBr2) Solvents: 1,4-Dioxane ;  16 h, 120 °C
リファレンス
Copper-Catalyzed Direct Thiolation of Ketones Using Sulfonohydrazides: A Synthetic Route to Benzylic Thioethers
Jadhao, Amardeep Ramprasad ; et al, Journal of Organic Chemistry, 2023, 88(19), 14078-14087

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Benzenemethanaminium, N,N,N-triethyl-, (T-4)-tetrathioxomolybdate(2-) (2:1) Solvents: Acetonitrile ;  1 - 15 h, rt
リファレンス
Benzyltriethylammonium tetrathiomolybdate
Prabhu, Kandikere R.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-5

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethyl phosphite ,  Iodine ,  Silica ;  54 min, rt
1.2 Solvents: Ethyl acetate ;  30 min, rt
リファレンス
Controllable and chemo-selective conversion of sodium sulfinates to disulfides or thiosulfonates by a solvent-free mechanochemical approach
Wang, Jinjing; et al, Tetrahedron, 2023, 139,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  5 min, rt; 3 h, 80 °C
リファレンス
Regioselective direct sulfenylation of glycals using arylsulfonyl chlorides in the presence of triphenylphosphine: access to C2-thioaryl glycosides
Kumar, Harikesh; et al, New Journal of Chemistry, 2022, 46(7), 3426-3430

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ;  12 h, 80 °C
リファレンス
Byproduct promoted regioselective sulfenylation of indoles with sulfinic acids
Liu, Cong-Rong; et al, Organic & Biomolecular Chemistry, 2015, 13(8), 2251-2254

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Eosin B Solvents: 1,2-Dichloroethane ;  24 h, rt
リファレンス
Visible light-induced C-H sulfenylation using sulfinic acids
Sun, Pengfei; et al, Green Chemistry, 2017, 19(20), 4785-4791

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Dabco Solvents: Acetonitrile ;  15 min, rt
リファレンス
Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation
Das, Anupam; et al, ACS Omega, 2023, 8(20), 18275-18289

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Acetic acid ;  1 h, 22 °C; 0.25 h, 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water
リファレンス
One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides
Zupanc, Anze; et al, Journal of Organic Chemistry, 2021, 86(8), 5991-6000

ごうせいかいろ 22

はんのうじょうけん
リファレンス
Benzenesulfenanilidyl radicals. Reactivity of 4'-methoxy- and 4'-methoxy-2-nitrobenzenesulfenanilidyl radicals
Benati, Luisa; et al, Journal of the Chemical Society, 1982, (12), 3049-53

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: 2,2′-Bipyridine ,  Oxygen Solvents: Acetic acid ;  18 h, 100 °C
リファレンス
Copper-catalyzed synthesis of β-haloalkenyl chalcogenides by addition of dichalcogenides to internal alkynes and its application to synthesis of (Z)-tamoxifen
Taniguchi, Nobukazu, Tetrahedron, 2009, 65(14), 2782-2790

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Water ;  12 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Iodine-mediated thiolation of phenol/phenylamine derivatives and sodium arylsulfinates in neat water
Wang, Dingyi; et al, RSC Advances, 2015, 5(130), 108030-108033

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Dimethylformamide ;  9 h, 130 °C
リファレンス
Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides
Yu, Xin-Zhang; et al, Molecules, 2022, 27(19),

ごうせいかいろ 26

はんのうじょうけん
リファレンス
Microwave thermolysis. VII: Oxidative coupling of thiol acetates and esters using "Clayan" in dry media
Meshram, H. M.; et al, Synthetic Communications, 1999, 29(15), 2705-2709

ごうせいかいろ 27

はんのうじょうけん
1.1 Catalysts: Iodine ,  Phosphorus trichloride (silica gel supported) Solvents: Acetonitrile ;  5 h, reflux
1.2 Reagents: Sodium thiosulfate ;  reflux
リファレンス
Deoxygenation of sulfoxides and reductive coupling of sulfonyl chlorides, sulfinates, and thiosulfonates using Silphos [PCl3-n(SiO2)n] as a heterogeneous phosphine reagent
Iranpoor, Nasser; et al, Synlett, 2005, (9), 1447-1449

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Aluminum ,  Stannous chloride Solvents: Methanol
リファレンス
Chemistry of Trichlorofluoromethane: Synthesis of Chlorofluoromethyl Phenyl Sulfone and Fluoromethyl Phenyl Sulfone and Some of Their Reactions
Saikia, Anil K.; et al, Journal of Organic Chemistry, 2001, 66(3), 643-647

ごうせいかいろ 29

はんのうじょうけん
1.1 Catalysts: Iodine ,  Phosphorus trichloride (silica gel supported) Solvents: Acetonitrile ;  10 h, reflux
1.2 Reagents: Sodium thiosulfate ;  reflux
リファレンス
Deoxygenation of sulfoxides and reductive coupling of sulfonyl chlorides, sulfinates, and thiosulfonates using Silphos [PCl3-n(SiO2)n] as a heterogeneous phosphine reagent
Iranpoor, Nasser; et al, Synlett, 2005, (9), 1447-1449

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Sulfur ,  Potassium fluoride Catalysts: Cupric acetate Solvents: Polyethylene glycol ;  17 h, 110 °C
リファレンス
Copper-Catalyzed Thioetherification Reactions of Alkyl Halides, Triphenyltin Chloride, and Arylboronic Acids with Nitroarenes in the Presence of Sulfur Sources
Rostami, Abed; et al, Journal of Organic Chemistry, 2015, 80(17), 8694-8704

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Iodine Solvents: Dichloromethane ;  6 h, 90 °C
リファレンス
A Novel Approach to Access Aryl Iodides and Disulfides via Dehydrazination of Arylhydrazines and Arylsulfonylhydrazides
Balgotra, Shilpi; et al, ChemistrySelect, 2018, 3(10), 2800-2804

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Silver carbonate ,  Cesium carbonate ,  Oxygen ,  S8 Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Dimethylformamide ;  130 °C
リファレンス
Copper-Catalyzed One-Pot Synthesis of Chalcogen-Benzothiazoles/Imidazo[1,2-a]pyridines with Sulfur/Selenium Powder and Aryl Boronic Acids
Guo, Tao; et al, Synlett, 2018, 29(11), 1530-1536

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol ;  1 min, 25 °C
リファレンス
Highly Chemoselective NH- and O-Transfer to Thiols Using Hypervalent Iodine Reagents: Synthesis of Sulfonimidates and Sulfonamides
Tota, Arianna; et al, Organic Letters, 2018, 20(9), 2599-2602

ごうせいかいろ 34

はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid ,  Sodium pyrosulfite Catalysts: Palladium chloride ,  Pyridinium, 2-(dicyclohexylphosphino)-1-phenyl-, chloride (1:1) Solvents: Acetamide ,  Choline chloride ;  12 h, 80 °C
1.2 Reagents: Iodine ;  20 min, 80 °C
1.3 Reagents: Water
リファレンス
Deep Eutectic Solvents as Reaction Media for the Palladium-Catalysed C-S Bond Formation: Scope and Mechanistic Studies
Marset, Xavier; et al, Chemistry - A European Journal, 2017, 23(44), 10522-10526

ごうせいかいろ 35

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Potassium iodide Catalysts: 1,10-Phenanthroline ;  18 h, 100 °C
リファレンス
Aerobic Copper-Catalyzed Acetoxysulfenylation and Hydrosulfenylation of Alkenes with Thiols
Taniguchi, Nobukazu, ChemistrySelect, 2018, 3(22), 6209-6213

ごうせいかいろ 36

はんのうじょうけん
1.1 Reagents: Trichlorosilane
リファレンス
Reductive formation of disulfides from sulfenyl, sulfinyl, and sulfonyl derivatives using tri-n-propylamine and trichlorosilane
Chan, Tak-Hang; et al, Journal of the American Chemical Society, 1970, 92(24), 7224-5

ごうせいかいろ 37

はんのうじょうけん
1.1 Reagents: Cyclohexane ,  Carbon monoxide ,  Diethyl phosphite Catalysts: Iodine Solvents: Acetonitrile ;  20 bar, rt; 24 h, 120 °C
リファレンス
Synthesis of Thioethers and Thioesters with Alkyl Arylsulfinates as the Sulfenylation Agent under Metal-Free Conditions
Li, Yahui; et al, Chemistry - An Asian Journal, 2016, 11(24), 3503-3507

ごうせいかいろ 38

はんのうじょうけん
1.1 Reagents: Sulfur dioxide ,  Water Catalysts: Iodine Solvents: 1,2-Dimethoxyethane ;  8 h, 60 °C; 60 °C → 100 °C
リファレンス
Study on improvement of diphenyl disulfide synthesis
Zhu, Bei-bei; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2020, 34(4), 963-968

ごうせいかいろ 39

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Potassium fluoride ,  S8 Catalysts: Cupric acetate Solvents: Polyethylene glycol ;  7 h, 110 °C
リファレンス
Efficient Cu-catalyzed one-pot odorless synthesis of sulfides from triphenyltin chloride, aryl halides and S8 in PEG
Rostami, Abed; et al, Tetrahedron Letters, 2016, 57(2), 192-195

ごうせいかいろ 40

はんのうじょうけん
1.1 Reagents: Potassium thiocyanate ,  Potassium carbonate ,  4-Iodoanisole ,  Potassium fluoride Catalysts: Cupric acetate Solvents: Dimethylformamide ;  8 h, 60 °C
リファレンス
Efficient Cu-catalyzed one-pot odorless synthesis of sulfides from triphenyltin chloride, aryl halides and S8 in PEG
Rostami, Abed; et al, Tetrahedron Letters, 2016, 57(2), 192-195

ごうせいかいろ 41

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
A singular property of thioesters of acetic acid
Charonnat, Raymond; et al, Compt. rend., 1954, 238, 119-21

ごうせいかいろ 42

はんのうじょうけん
1.1 Reagents: 1,3,4-Oxadiazole-2(3H)-thione, 5-methyl-, potassium salt (1:1) Catalysts: Triaqua[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]][μ3-[1,3,5-benzenetricarbox… Solvents: Dimethylformamide ,  Water ;  6 h, 130 °C
リファレンス
Metal Organic Framework 199- Catalyzed Domino Sulfur-Coupling and Transfer Reactions: The Direct Synthesis of Symmetric Diaryl Disulfides from Aryl Halides
Soleiman-Beigi, Mohammad; et al, Catalysis Letters, 2016, 146(8), 1497-1504

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はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Acetonitrile
1.2 Reagents: Tungsten hexachloride
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Efficient deoxygenation of sulfoxides to thioethers and reductive coupling of sulfonyl chlorides to disulfides with tungsten hexachloride
Firouzabadi, Habib; et al, Synthesis, 1999, (3), 500-502

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はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ;  1.5 h, rt
リファレンス
Transition-Metal-Free Selective Synthesis of (Z)-1,2-Diarylthio-1-arylalkenes, (2-Arylethene-1,1,2-triyl)tris(arylsulfane)s and Alkynyl Sulfides from Thiocyanates and Terminal Arylalkynes
Yang, Lian; et al, ChemistrySelect, 2019, 4(1), 311-315

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はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dimethyl sulfoxide ;  9 h, rt
リファレンス
Synthesis of diaryl disulfides via mild reduction of arylsulfinates with hydrazine monohydrate in DMSO
Zhu, Rui-Heng; et al, Synthetic Communications, 2012, 42(8), 1108-1114

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はんのうじょうけん
1.1 Solvents: Toluene ;  10 min, rt; 24 h, 130 °C
リファレンス
Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source
Wu, Qian; et al, Chemical Communications (Cambridge, 2011, 47(32), 9188-9190

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